(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone
Overview
Description
(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features both piperidine and piperazine moieties. These structures are commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the monoacylglycerol lipase (magl) enzyme . MAGL plays a crucial role in the endocannabinoid system, which is involved in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
Based on the action of similar compounds, it may act as an inhibitor of its target enzyme, magl . By inhibiting MAGL, it could potentially increase the levels of endocannabinoids, leading to enhanced activation of the endocannabinoid system .
Biochemical Pathways
The compound likely affects the endocannabinoid system by modulating the levels of endocannabinoids. Endocannabinoids are part of a complex cell-signaling system involved in various physiological processes. By inhibiting MAGL, the compound could potentially affect the degradation of 2-arachidonoylglycerol (2-AG), one of the main endocannabinoids, leading to its increased levels and enhanced activation of the endocannabinoid system .
Result of Action
Based on the action of similar compounds, it could potentially lead to enhanced activation of the endocannabinoid system, which could have various physiological effects, depending on the specific tissues and cells involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the reaction of 4-methylpiperidine with a suitable sulfonyl chloride to introduce the phenylsulfonyl group. This is followed by the reaction with piperazine to form the final compound. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like meta-chloroperoxybenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA would yield sulfoxides, while reduction with LiAlH4 would yield the corresponding alcohols or amines.
Scientific Research Applications
(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone is unique due to its specific combination of piperidine and piperazine moieties, along with the phenylsulfonyl group. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-7-9-18(10-8-15)17(21)19-11-13-20(14-12-19)24(22,23)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJVDVQCXLTWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167133 | |
Record name | 1-[(4-Methyl-1-piperidinyl)carbonyl]-4-(phenylsulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301167133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890605-55-7 | |
Record name | 1-[(4-Methyl-1-piperidinyl)carbonyl]-4-(phenylsulfonyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890605-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Methyl-1-piperidinyl)carbonyl]-4-(phenylsulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301167133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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